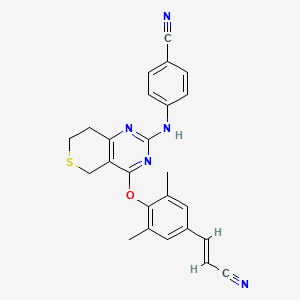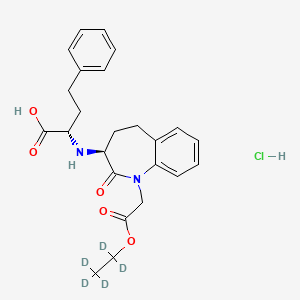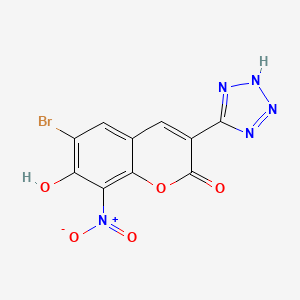
GPR35 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR35 agonist 1 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor, meaning its endogenous ligand was not initially known. This receptor is involved in various physiological processes, including inflammation and immune response . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and other conditions .
Preparation Methods
The synthesis of GPR35 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of coumarin-like diacid derivatives, which are known to be effective GPR35 agonists . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions for large-scale synthesis .
Chemical Reactions Analysis
GPR35 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
GPR35 agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationship of GPR35 and its ligands . In biology, it helps in understanding the role of GPR35 in various cellular processes, including cell signaling and immune response . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, asthma, hypertension, and diabetes . Additionally, it has industrial applications in the development of new drugs targeting GPR35 .
Mechanism of Action
The mechanism of action of GPR35 agonist 1 involves binding to the GPR35 receptor and activating it. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses, including modulation of inflammatory pathways .
Comparison with Similar Compounds
GPR35 agonist 1 can be compared with other similar compounds, such as kynurenic acid, zaprinast, lysophosphatidic acid, and CXCL17 . These compounds also act as agonists for GPR35 but differ in their potency and selectivity. For example, kynurenic acid has a very low potency in human GPR35 compared to this compound . The uniqueness of this compound lies in its high potency and selectivity for GPR35, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H4BrN5O5 |
|---|---|
Molecular Weight |
354.07 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15) |
InChI Key |
AQJFPDDDKBWBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


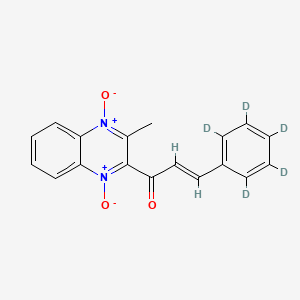

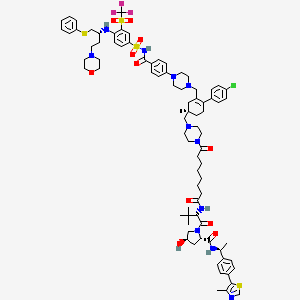
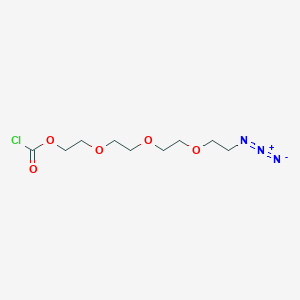



![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
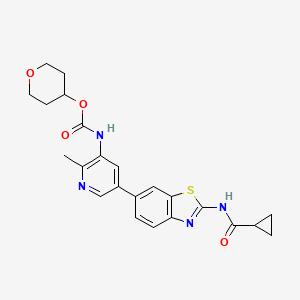
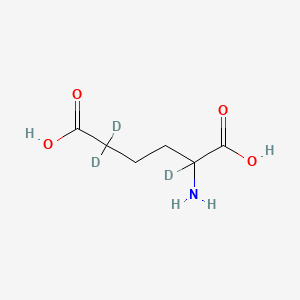
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

